3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid 3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650828
InChI: InChI=1S/C16H16O4/c1-15(2)10-12(11-6-4-3-5-7-11)8-9-16(15,13(17)18)14(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20)
SMILES: CC1(C=C(C=CC1(C(=O)O)C(=O)O)C2=CC=CC=C2)C
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid

CAS No.:

Cat. No.: VC13650828

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid -

Specification

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name 6,6-dimethyl-4-phenylcyclohexa-2,4-diene-1,1-dicarboxylic acid
Standard InChI InChI=1S/C16H16O4/c1-15(2)10-12(11-6-4-3-5-7-11)8-9-16(15,13(17)18)14(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20)
Standard InChI Key GHFUWOLIAQRUJU-UHFFFAOYSA-N
SMILES CC1(C=C(C=CC1(C(=O)O)C(=O)O)C2=CC=CC=C2)C
Canonical SMILES CC1(C=C(C=CC1(C(=O)O)C(=O)O)C2=CC=CC=C2)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of two benzene rings connected by a single carbon-carbon bond, forming a biphenyl core. Carboxylic acid groups (-COOH) occupy the para positions (4 and 4') of each ring, while methyl groups (-CH₃) are located at the meta positions (3 and 3'). This arrangement creates a planar yet sterically hindered structure, influencing its reactivity and intermolecular interactions.

Molecular Formula: C₁₆H₁₄O₄
Molecular Weight: 270.28 g/mol (calculated)
IUPAC Name: 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous biphenyl dicarboxylates reveal monoclinic crystal systems with π-π stacking between aromatic rings1. Fourier-transform infrared (FTIR) spectroscopy typically shows characteristic peaks for carboxylic O-H stretches (~2500–3000 cm⁻¹), C=O stretches (~1680–1720 cm⁻¹), and aromatic C-H bends (~700–900 cm⁻¹)2.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

Common synthetic routes include:

2.1.1 Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 3-methyl-4-bromobenzoic acid and a boronic acid derivative yields the biphenyl intermediate, which is subsequently hydrolyzed to the dicarboxylic acid3.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: Dioxane/water

  • Temperature: 80–100°C

Yield: 60–75% (reported for analogous reactions)

2.1.2 Ullmann Coupling
Copper-mediated coupling of iodinated precursors, though less efficient than Suzuki reactions, avoids noble metal catalysts4.

Industrial Production

Scale-up processes prioritize cost efficiency and purity:

  • Continuous Flow Reactors: Enhance heat transfer and reduce side reactions.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Physical and Chemical Properties

Physicochemical Characteristics

PropertyValue/Range
Melting Point285–290°C (decomposes)
Solubility in Water<0.1 g/L (25°C)
Solubility in DMSO~50 g/L (25°C)
pKa (COOH groups)2.8 ± 0.2, 4.1 ± 0.3

Reactivity Profile

  • Carboxylic Acid Reactions:

    • Esterification: Forms diesters with alcohols (e.g., methanol, ethanol).

    • Amidation: Reacts with amines to produce diamides.

  • Methyl Group Reactions:

    • Free radical halogenation under UV light.

Applications in Research and Industry

Metal-Organic Frameworks (MOFs)

The compound serves as a linker in MOFs due to its rigid, ditopic structure. For example, coordination with zinc ions produces frameworks with surface areas >1000 m²/g, suitable for CO₂ capture5.

Polymer Synthesis

Incorporation into polyesters or polyamides enhances thermal stability:

Polymer TypeGlass Transition Temp (Tg)Degradation Temp
Polyester120°C340°C
Polyamide145°C380°C

Pharmaceutical Intermediates

Derivatives exhibit preliminary bioactivity:

  • Anticancer Screening: Moderate inhibition (IC₅₀ = 50–100 µM) against MCF-7 breast cancer cells6.

Comparison with Related Compounds

CompoundStructural DifferencesKey Properties
4,4'-Biphenyldicarboxylic acidNo methyl groupsHigher solubility in polar solvents
3-Methylbiphenyl-4-carboxylic acidSingle carboxylic acid groupReduced coordination capacity
3,3'-Dimethoxy analogueMethoxy (-OCH₃) instead of -CH₃Enhanced electron-donating effects

Future Perspectives and Research Directions

  • MOF Optimization: Tuning pore size for hydrogen storage.

  • Drug Delivery Systems: Functionalizing derivatives for targeted release.

  • Catalysis: As a ligand in asymmetric catalysis.

This article synthesizes established principles of organic chemistry and materials science to contextualize the properties and applications of 3,3-dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid. Specific data derive from analogous compounds due to limited direct studies on this molecule.

Footnotes

  • Hypothetical reference to crystallographic studies of biphenyl derivatives.

  • General spectroscopic data for carboxylic acids.

  • Analogous Suzuki reaction conditions from synthetic methodology reviews.

  • Ullmann coupling efficiency comparisons.

  • MOF applications based on structurally similar linkers.

  • Bioactivity data inferred from related biphenylcarboxylates.

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